molecular formula C13H13BrN2O4S2 B5311004 4-bromo-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

4-bromo-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B5311004
M. Wt: 405.3 g/mol
InChI Key: YQUJXFOCYPWRGS-UHFFFAOYSA-N
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Description

4-bromo-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a complex organic compound with the molecular formula C₁₃H₁₃BrN₂O₄S₂ It is characterized by the presence of a bromine atom, a methylsulfonyl group, and a pyridinylmethyl group attached to a benzenesulfonamide core

Properties

IUPAC Name

4-bromo-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O4S2/c1-21(17,18)13-7-11(4-5-12(13)14)22(19,20)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUJXFOCYPWRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by sulfonation and subsequent coupling with a pyridinylmethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-bromo-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-methylsulfonylbenzenesulfonamide: Lacks the pyridinylmethyl group, which may affect its reactivity and applications.

    3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the bromine atom, potentially altering its chemical properties and biological activity.

Uniqueness

4-bromo-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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